molecular formula C12H18N2O2 B4996098 N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide

N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide

Cat. No. B4996098
M. Wt: 222.28 g/mol
InChI Key: YBCRACZSRADLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of immune responses, inflammation, and apoptosis. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide selectively blocks the P2X7 receptor, which is involved in the regulation of immune responses, inflammation, and apoptosis. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a non-selective cation channel and the release of pro-inflammatory cytokines. This compound blocks the opening of the cation channel and the release of cytokines, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
In addition to its effects on the P2X7 receptor, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents for administration.

Future Directions

For research on N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide can be synthesized using a multi-step process starting from 5-tert-butyl-3-isoxazolecarboxylic acid and cyclobutanecarboxylic acid. The synthesis involves the formation of an amide bond between the two acids, followed by the introduction of a tert-butyl group at the 5-position of the isoxazole ring. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, this compound has been shown to reduce pain behaviors in animal models of neuropathic and inflammatory pain. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-7-10(14-16-9)13-11(15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCRACZSRADLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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